molecular formula C17H16N2O2S B2479703 4-(3,4-dimethoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 865655-79-4

4-(3,4-dimethoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2479703
CAS RN: 865655-79-4
M. Wt: 312.39
InChI Key: WVIYJGYAUZWYSO-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the thione group (-C(=S)-) indicates that one of the carbon atoms in the imidazole ring is double-bonded to a sulfur atom .

Scientific Research Applications

Chemical Properties and Synthesis

One study explored the electron impact mass spectra of substituted 1,3-dihydro-2H-imidazole-2-thiones, including derivatives similar to the compound . The study highlighted how the fragmentation pattern is influenced by N-substituents, revealing insights into the compound's chemical behavior under specific conditions (Cert & Trujillo Péerez-Lanzac, 1987).

Antimicrobial and Anti-Proliferative Activities

A separate investigation focused on the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, demonstrating significant in vitro antimicrobial activity against various pathogens and anti-proliferative activity against multiple cancer cell lines. This suggests the compound's potential utility in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Coordination Polymers and Photoluminescence Properties

Research on constructing transition-metal coordination polymers using multifunctional imidazole dicarboxylates, including variants of the compound of interest, has led to the creation of polymers with unique structural characteristics. These studies contribute to our understanding of the compound's role in forming complex structures and its properties under different conditions, showcasing its potential in materials science (Xiong et al., 2013).

Fluorescence Quenching Mechanisms

Another study investigated fluorescence quenching mechanisms in substituted imidazoles, providing evidence for a hydrogen-bonded dimer as a radiationless decay channel in derivatives of the compound. This finding is essential for understanding the fluorescence behavior of these molecules, which could have implications for their use in sensing and imaging applications (Testa, 1991).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate safety precautions when handling any chemical substance .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-19(17(22)18-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIYJGYAUZWYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325902
Record name 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione

CAS RN

865655-79-4
Record name 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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